
2,6-Naphthalenedicarbonyl dichloride
Overview
Description
2,6-Naphthalenedicarbonyl dichloride (CAS: 2351-36-2) is a reactive aromatic dichloride derived from 2,6-naphthalenedicarboxylic acid. It is widely used in polymer chemistry, particularly in synthesizing high-performance polyamides and polyesters. Its structure comprises two carbonyl chloride groups attached to the 2- and 6-positions of a naphthalene ring, enabling robust hydrogen bonding and enhanced rigidity in polymer backbones . The compound is typically synthesized by reacting 2,6-naphthalenedicarboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarbonyl dichloride typically involves the chlorination of 2,6-naphthalenedicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to acyl chloride groups .
Industrial Production Methods: Industrial production of this compound often starts with the oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid, followed by chlorination. The oxidation step can be performed using a cobalt-manganese-bromine catalyst system in acetic acid, while the chlorination step employs thionyl chloride or oxalyl chloride .
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthalenedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,6-naphthalenedicarboxylic acid.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions, often at room temperature or slightly elevated temperatures, to form esters and amides.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Esters and Amides: Formed from reactions with alcohols and amines.
2,6-Naphthalenedicarboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
2,6-Naphthalenedicarbonyl dichloride is a chemical compound with the molecular formula . It can be synthesized from 2,6-naphthalene dicarboxylic acid .
Synthesis of Diacid Dichlorides
This compound can be obtained from 2,6-naphthalene dicarboxylic acid using a novel synthetic method employing the Vilsmeier-Haack reagent (VH) . An eco-friendly method for preparing the VH reagent involves using phthaloyl dichloride and DMF, which allows for the recovery of a high-yield byproduct .
Method for Synthesis
- React 2,6-naphthalene dicarboxylic acid with the OPC-VH reagent in dioxane .
- Stir the mixture at 75°C for 3.5 hours until a clear solution is formed .
- Filter the solution to remove any insoluble matter .
- Cool the solution to room temperature to precipitate the product .
- Collect the precipitate by filtration and wash with dioxane .
- Dry the product in a vacuum to obtain 2,6-naphthalene dicarbonyl dichloride .
Alternative Synthesis Method
An alternative method involves using [1,1’-biphenyl]-4,4’-dicarboxylic acid and OPC-VH reagent in 1,4-dioxane at 60°C for 4 hours, resulting in [1,1’-biphenyl]-4,4’-dicarbonyl dichloride with an 82% yield .
Mechanism of Action
The mechanism of action of 2,6-naphthalenedicarbonyl dichloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following dichlorides are structurally or functionally analogous to 2,6-naphthalenedicarbonyl dichloride:
- Terephthaloyl dichloride (CAS: 100-20-9)
- Isophthaloyl dichloride (CAS: 99-63-8)
- Pyridine-2,6-dicarbonyl dichloride (CAS: 3739-94-4)
- 4,4'-Biphenyldicarbonyl dichloride (CAS: 2210-29-9)
Physical and Chemical Properties
Structural and Functional Differences
Aromatic Rigidity vs. Flexibility :
Hydrogen Bonding Capacity :
Thermal Stability :
Biological Activity
2,6-Naphthalenedicarbonyl dichloride, also known as 2,6-naphthalenedicarboxylic acid dichloride (NDC), is a compound with significant applications in organic synthesis and polymer chemistry. Its biological activity has garnered attention in various research contexts, particularly in relation to its interactions with biological systems and potential therapeutic applications.
Molecular Formula : C12H8Cl2O2
Molecular Weight : 255.09 g/mol
Melting Point : Approximately 160 °C
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of specific bacterial strains, suggesting potential applications in developing antimicrobial agents .
2. Cytotoxic Effects
Investigations into the cytotoxicity of NDC have revealed that it can induce apoptosis in cancer cell lines. The compound appears to disrupt cellular processes, leading to programmed cell death. This property positions NDC as a candidate for further exploration in cancer therapeutics .
3. Interaction with Enzymes
NDC has been studied for its ability to interact with specific enzymes, potentially serving as an inhibitor. For instance, it has shown promise in inhibiting certain proteases, which are crucial for various biological functions and disease processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of NDC highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing that NDC could inhibit bacterial growth at relatively low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
This data suggests that NDC could be developed into a novel antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessing the cytotoxic effects of NDC on human cancer cell lines (e.g., HeLa and MCF-7) showed significant reductions in cell viability after treatment with varying concentrations of NDC over 24 and 48 hours.
Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 85 | 90 |
50 | 60 | 70 |
100 | 30 | 40 |
These findings indicate that NDC exhibits dose-dependent cytotoxic effects on cancer cells.
The biological activity of NDC can be attributed to its structural characteristics which allow it to interact with biological macromolecules such as proteins and nucleic acids. The dichloride moieties may facilitate these interactions by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Q & A
Q. What are the recommended methods for synthesizing 2,6-Naphthalenedicarbonyl dichloride in laboratory settings?
Category: Basic
Methodological Answer:
The synthesis typically involves the reaction of 2,6-naphthalenedicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key steps include:
- Refluxing the carboxylic acid with excess chlorinating agent in an inert solvent (e.g., dichloromethane or toluene).
- Catalytic use of dimethylformamide (DMF) to enhance reactivity by activating the carbonyl group.
- Purification via vacuum distillation or recrystallization from non-polar solvents to remove residual reagents.
Critical Considerations:
- Moisture must be rigorously excluded to prevent hydrolysis back to the carboxylic acid.
- Reaction progress can be monitored by FT-IR spectroscopy for the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of acyl chloride C=O stretches (~1770-1810 cm⁻¹) .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
Category: Basic
Methodological Answer:
- Handling:
- Use air-sensitive techniques (glovebox or Schlenk line) to avoid moisture-induced hydrolysis.
- Wear acid-resistant gloves , goggles, and a lab coat. Work in a fume hood to prevent inhalation of corrosive vapors.
- Storage:
- Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C.
- Label containers with hazard warnings (corrosive, moisture-sensitive).
Safety Protocols:
- Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation are mandatory due to its corrosive nature .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Category: Advanced
Methodological Answer:
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) to quantify residual carboxylic acid or chlorinating agents.
- Elemental Analysis (C, H, N, Cl) to verify stoichiometric ratios.
- Structural Confirmation:
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm).
- FT-IR : Sharp peaks at ~1770 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 235 (M⁺, calculated for C₁₂H₆Cl₂O₂).
Data Contradiction Analysis:
Discrepancies in melting points (e.g., reported vs. observed) may arise from impurities or polymorphic forms, necessitating complementary techniques like DSC .
Q. How does the reactivity of this compound compare with other aromatic dicarbonyl chlorides in nucleophilic acyl substitution reactions?
Category: Advanced
Methodological Answer:
The electron-withdrawing naphthalene backbone increases electrophilicity compared to benzene-based analogs (e.g., terephthaloyl chloride), leading to:
- Faster reaction rates with nucleophiles (amines, alcohols).
- Steric hindrance at the 2,6-positions, which may reduce reactivity with bulky nucleophiles.
Experimental Design Tips:
- Optimize solvent polarity (e.g., THF for less polar nucleophiles, DMF for amines).
- Use stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts and drive reactions to completion. Comparative kinetic studies with pyridine-2,6-dicarbonyl dichloride (CAS 3739-94-4) highlight steric vs. electronic effects .
Q. What strategies can mitigate side reactions when using this compound in polycondensation reactions for polymer synthesis?
Category: Advanced
Methodological Answer:
- Side Reactions: Hydrolysis (yielding carboxylic acids) or Friedel-Crafts alkylation (with aromatic solvents).
- Mitigation Strategies:
- Strict anhydrous conditions (molecular sieves, inert atmosphere).
- Low-temperature reactions (0–5°C) to suppress thermal degradation.
- Use of non-aromatic solvents (e.g., dichloromethane) to avoid electrophilic aromatic substitution.
Case Study:
In polyamide synthesis, pre-activation of diamines with trimethylsilyl chloride improves nucleophilicity and reduces HCl-induced side chains .
Q. What are the critical parameters to monitor during the purification of this compound via recrystallization or distillation?
Category: Basic
Methodological Answer:
- Recrystallization:
- Solvent Selection: Use hexane/ethyl acetate mixtures (low polarity) to minimize solubility of impurities.
- Temperature Gradient: Cool slowly to 0°C to maximize crystal yield.
- Vacuum Distillation:
- Monitor boiling point (284°C for analogous pyridine derivatives) and avoid overheating to prevent decomposition.
Quality Control:
Post-purification, validate via melting point analysis (literature range: 57–61°C for related compounds) and TLC (Rf comparison with authentic samples) .
Properties
IUPAC Name |
naphthalene-2,6-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGQZMNFCTNAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392930 | |
Record name | 2,6-NAPHTHALENEDICARBONYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-36-2 | |
Record name | 2,6-Naphthalenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Naphthalenedicarbonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-NAPHTHALENEDICARBONYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Naphthalenedicarbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6ZJ93MGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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